Estradiol dienanthate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-heptanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O4/c1-4-6-8-10-12-30(33)35-24-15-17-25-23(22-24)14-16-27-26(25)20-21-32(3)28(27)18-19-29(32)36-31(34)13-11-9-7-5-2/h15,17,22,26-29H,4-14,16,18-21H2,1-3H3/t26-,27-,28+,29+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAHZPTYWMWNKO-CAHAWPIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCCCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CCCCCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401024596 | |
| Record name | Estradiol dienanthate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401024596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7732-97-0 | |
| Record name | Estradiol, diheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7732-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estradiol dienanthate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007732970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estradiol dienanthate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13955 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Estradiol dienanthate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401024596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5(10)-triene-3,17β-diol diheptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRADIOL DIENANTHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65C72P1860 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Chemical Characterization for Research Purposes
Esterification Strategies for Estradiol (B170435) Dienanthate Synthesis
The synthesis of estradiol dienanthate is centered on the chemical modification of the estradiol steroid nucleus. This process involves creating ester linkages at the two hydroxyl groups present on the estradiol molecule. wikipedia.orgwikipedia.org
The structure of estradiol features two hydroxyl (-OH) groups available for esterification: a phenolic hydroxyl at the C3 position and a secondary alcohol at the C17β position. wikipedia.org The synthesis of this compound involves the attachment of a heptanoate (B1214049) (enanthate) ester to each of these positions. wikipedia.org
The reaction typically involves treating estradiol with an activated form of enanthic acid (heptanoic acid). This can be achieved using dehydrating agents or by converting the carboxylic acid to a more reactive derivative, such as an acid chloride. The presence of hydroxyl groups with different reactivities (phenolic at C3 vs. alcoholic at C17β) presents a synthetic challenge that requires carefully controlled reaction conditions to ensure complete diesterification. smolecule.com Following the reaction, purification steps such as recrystallization and chromatography are employed to isolate the this compound product and remove unreacted starting materials or partially esterified intermediates. smolecule.com
Analytical Methodologies for Research Purity and Composition Assessment
To ensure the quality and consistency of this compound for research, a suite of analytical methods is employed. These techniques are designed to confirm the compound's identity, quantify its purity, and detect any related substances or impurities.
Chromatography is a cornerstone of analytical chemistry for separating and analyzing complex mixtures. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used technique for the analysis of steroid esters like this compound due to its high resolution and sensitivity. tandfonline.comresearchgate.net
A specific multi-step gradient, reversed-phase, ion-pairing HPLC method has been developed for the analysis of this compound in oily solutions. tandfonline.comtandfonline.com This method allows for the effective separation of this compound from other steroid esters and formulation components. tandfonline.com The use of an internal standard, such as 1,2,4,5-tetrachlorobenzene, allows for precise quantification. tandfonline.com The method demonstrates high specificity and accuracy, with reported relative standard deviations (RSD) of 0.94% or better, indicating excellent reproducibility. tandfonline.comtandfonline.com
Beyond HPLC, other chromatographic methods such as Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also applicable for the analysis of estradiol and its esters. sigmaaldrich.comnih.gov GC-MS, in particular, provides detailed structural information that is invaluable for the definitive identification of the compound and its potential metabolites or degradation products. nih.gov
Table 1: Example HPLC Parameters for this compound Analysis This table summarizes the conditions for a reported gradient reversed-phase HPLC method used for analyzing this compound. tandfonline.comtandfonline.com
| Parameter | Specification |
| Technique | Gradient Reversed-Phase Ion-Pairing HPLC |
| Column | Octadecyl silane (B1218182) (C18) |
| Column Dimensions | 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient of 1-pentane sulfonic acid sodium salt (in acetic acid/methanol) : acetonitrile (B52724) : water |
| Internal Standard | 1,2,4,5-Tetrachlorobenzene |
| Chromatography Time | 31 minutes |
| Reported Precision (RSD) | ≤ 0.94% |
Molecular and Cellular Mechanisms of Action
Estrogen Receptor Binding Kinetics and Affinities of Estradiol (B170435) Metabolites
The biological activity of estradiol and its metabolites is largely determined by their binding affinity for the different subtypes of estrogen receptors (ERs). While estradiol itself demonstrates a high and roughly equal affinity for both Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), its various metabolites exhibit a range of binding affinities, with some showing preferential binding to one subtype over the other oup.com. For instance, estrone (B1671321) (E1) and 2-hydroxyestrone (B23517) tend to bind preferentially to ERα, whereas estriol (B74026) (E3) and other D-ring metabolites show a preference for ERβ oup.com.
The dissociation constants (Kd) for estradiol binding are in the nanomolar range, indicating a high affinity. For in vitro synthesized human ERα and rat ERβ, the Kd for 16α-iodo-17β-estradiol was found to be 0.1 nM and 0.4 nM, respectively oup.com. Another study reported the Kd of 17β-estradiol for human ERα isoforms ER66 and ER46 to be 68.81 pM and 60.72 pM, respectively nih.gov.
| Compound | RBA for ERα (%) | RBA for ERβ (%) | Reference |
|---|---|---|---|
| 17β-Estradiol (E2) | 100 | 100 | oup.comoup.com |
| Estrone (E1) | 10.158 | - | researchgate.net |
| Estriol (E3) | 9.719 | - | researchgate.net |
| 17α-Estradiol | Lower affinity for ERα vs E2 | 10 times lower affinity for ERβ vs E2 | oup.com |
| 5-Androstenediol | - | 17 | nih.gov |
| 3β-Androstanediol | - | 7 | nih.gov |
Estradiol binds with high affinity to ERα, a 66 kDa protein that is a member of the nuclear hormone receptor superfamily oup.comnih.gov. This receptor is primarily located in the nucleus, but subpopulations also exist in the cytoplasm and at the plasma membrane nih.gov. The binding of estradiol to the ligand-binding domain (LBD) of ERα initiates a series of conformational changes that are crucial for its function as a ligand-activated transcription factor nih.gov. Upon binding, the receptor dimerizes, forming either ERα-ERα homodimers or ERα-ERβ heterodimers, which can then interact with specific DNA sequences oup.comnih.gov. Many of the well-known hormonal actions of estrogens are mediated through ERα oup.com.
Similar to ERα, ERβ is a nuclear hormone receptor that binds estradiol with high affinity oup.com. While there are functional similarities between the two subtypes, their tissue distribution patterns are quite different oup.com. Certain estradiol metabolites, particularly those formed during pregnancy like estriol and other D-ring metabolites, exhibit a preferential binding affinity for ERβ over ERα oup.com. For example, 16α-hydroxyestradiol (estriol) and 16-ketoestrone (B72602) have shown a distinct preference for human ERβ, with differences of up to 18-fold oup.com. This differential binding suggests that various estrogen metabolites may activate distinct signaling pathways in different target tissues depending on the relative expression of ERα and ERβ oup.com.
When estradiol or its agonistic metabolites bind to nuclear ERα or ERβ, they act as agonists, initiating a cascade of events that lead to the regulation of gene expression. This process is considered the classical, or genomic, mechanism of estrogen action nih.govnih.gov. The binding of an agonist like estradiol causes the receptor to adopt an "active" conformation nih.govoup.com. This conformational change facilitates the dissociation of chaperone proteins, such as heat shock proteins, and promotes the dimerization of the receptors nih.govfrontiersin.org. The activated receptor-ligand complex then translocates to the nucleus (if not already there) and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription nih.govnih.govnih.govoup.com.
In addition to nuclear receptors, estradiol also interacts with estrogen receptors located at the plasma membrane and within the cytoplasm nih.govwikipedia.orgfrontiersin.org. These include membrane-associated versions of ERα and ERβ (mERs) and the G protein-coupled estrogen receptor (GPER), also known as GPR30 nih.govwikipedia.orgnih.gov. Estradiol binds with high affinity to GPER, which is predominantly located in the endoplasmic reticulum but also found at the plasma membrane wikipedia.orgnih.govnih.gov. This interaction is responsible for many of the rapid, non-genomic effects of estradiol that are too fast to be explained by gene transcription nih.govwikipedia.org. Activation of GPER by estradiol can lead to the mobilization of intracellular calcium, stimulation of adenylyl cyclase activity, and the activation of various protein kinase cascades nih.govwikipedia.orgnih.gov. Unlike the classical ERs, GPER does not bind other endogenous estrogens like estrone or estriol with high affinity wikipedia.org.
Ligand-Induced Estrogen Receptor Conformational Dynamics
The binding of a ligand to an estrogen receptor induces significant conformational changes in the receptor's structure, particularly within the ligand-binding domain (LBD) nih.govacs.orgacs.org. These conformational shifts are not uniform; rather, different ligands induce distinct structural changes oup.compnas.org. The specific conformation adopted by the receptor is crucial as it dictates the receptor's subsequent interactions with other proteins, such as coactivators or corepressors, and ultimately determines the biological response oup.compnas.org.
For example, agonists like estradiol induce a conformation that facilitates the recruitment of coactivator proteins, which are necessary for transcriptional activation oup.comresearchgate.net. In contrast, antagonists induce a different conformation that may prevent coactivator binding or even recruit corepressor proteins, leading to the inhibition of gene transcription oup.compnas.org. Techniques like protease digestion sensitivity and site-directed spin labeling have been used to demonstrate that the receptor can exist in a range of conformations, with specific ligands preferentially stabilizing certain structures oup.comnih.govacs.org. These studies confirm a strong correlation between the ligand-induced ER conformation and its resulting biological activity pnas.org.
Preclinical Pharmacokinetics and Pharmacodynamics of Estradiol Dienanthate
Prodrug Hydrolysis and Parent Estradiol (B170435) Release in Animal Models
Estradiol dienanthate functions as a prodrug, requiring enzymatic cleavage to release the active parent hormone, estradiol wikipedia.org. Following administration in animal models, estradiol esters are hydrolyzed by esterase enzymes present in the liver, blood, and various tissues wikipedia.org. This process cleaves the dienanthate (heptanoate) ester bond at the C17β position of the steroid nucleus, liberating free 17β-estradiol and heptanoic acid.
While specific preclinical studies detailing the hydrolysis rate of this compound are not extensively documented in the available literature, the general mechanism for estradiol esters is well-established. For instance, studies on similar esters like estradiol valerate (B167501) show it is rapidly hydrolyzed to estradiol in the intestines and liver wikipedia.org. The rate of this hydrolysis is a key determinant of the duration of action, with longer ester chains generally resulting in slower release of the parent hormone. This enzymatic release mechanism ensures a sustained delivery of estradiol into the systemic circulation, mimicking a continuous infusion. Research in various animal models, including rats and mice, utilizes different methods to achieve sustained estradiol release, which relies on the principle of slow hydrolysis or diffusion from a depot nih.gov.
Depot Formation and Release Kinetics in Preclinical Studies
When administered via intramuscular injection in an oil-based vehicle, this compound forms a depot at the site of injection. This mechanism is common to long-chain estradiol esters like estradiol cypionate, where the oil vehicle is absorbed, leaving a microcrystalline depot of the ester mdpi.com. The ester's high lipophilicity and low aqueous solubility cause it to be slowly absorbed from this depot into the systemic circulation.
The release kinetics are characterized by a slow, sustained release of the prodrug from the depot, followed by its hydrolysis into active estradiol. This results in prolonged elevation of serum estradiol levels. While much of the specific kinetic data comes from clinical studies, they provide a framework for what is expected in preclinical models. For example, after a single intramuscular injection of estradiol enantate, estradiol levels have been shown to peak between 3 and 8 days and remain elevated for an extended period wikipedia.org.
In preclinical research, particularly in rats, implantable silastic capsules are often used to mimic the slow-release profile of depot injections. Studies with these capsules show that after an initial peak, steady-state serum concentrations of estradiol can be maintained for periods ranging from 7 to 24 days, demonstrating the principle of sustained release that is central to the function of long-acting esters like this compound nih.gov.
Absorption and Biodistribution in Animal Models
Once estradiol is released from the dienanthate prodrug and enters circulation, its absorption and biodistribution are governed by the physicochemical properties of estradiol itself. Preclinical studies in rats have been instrumental in mapping its distribution. A physiologically based pharmacokinetic (PBPK) model developed for rats shows that estrogen receptor (ER) content in various tissues is a major factor influencing the distribution and elimination kinetics of estradiol nih.gov. Tissues with high ER concentrations, such as the uterus, pituitary gland, and ovaries, show significant uptake nih.gov.
Research in Wistar rats demonstrated that following administration, estradiol concentrations in tissues like the liver, kidney, and brain were consistently higher than in plasma inchem.org. The liver, in particular, shows high concentrations due to its roles in both metabolism and protein binding inchem.org. Circulating estradiol is extensively bound to plasma proteins, primarily albumin in rats, which affects its availability for tissue uptake nih.govinchem.org. The prolonged elimination phase observed in animal studies after a single dose reflects the slow release of estradiol that was bound to tissue receptors nih.gov.
Table 1: Biodistribution Characteristics of Estradiol in Rat Models
| Parameter | Observation in Preclinical Rat Models | Reference |
|---|---|---|
| Tissue vs. Plasma Concentration | Estradiol concentrations are higher in tissues (liver, kidney, brain) than in plasma. | inchem.org |
| Key Determinant of Distribution | Estrogen Receptor (ER) content in tissues strongly impacts distribution and elimination. | nih.gov |
| Plasma Protein Binding | Extensive binding to albumin. | nih.govinchem.org |
| Hepatic Uptake | The total plasma estradiol concentration (bound and unbound) is important for hepatic uptake. | nih.gov |
| Elimination Phase | Prolonged terminal elimination reflects the slow release from tissue receptors. | nih.gov |
Metabolism of this compound and its Metabolites in Animal Systems
The metabolism of this compound is effectively the metabolism of 17β-estradiol, which occurs after the ester is hydrolyzed. The primary site of estradiol metabolism is the liver, although extrahepatic metabolism also occurs nih.govinchem.org. The metabolic pathways are complex and involve oxidative processes followed by conjugation.
The initial step in estradiol metabolism is oxidation, primarily hydroxylation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. In animal models, several CYP isoforms have been identified as key players.
2-Hydroxylation : This is the major metabolic pathway, leading to the formation of 2-hydroxyestradiol, a catechol estrogen with very low estrogenic activity. In hamster liver, this reaction is predominantly catalyzed by the CYP3A family.
4-Hydroxylation : This pathway produces 4-hydroxyestradiol. While a minor pathway in the liver, it is more prominent in other tissues like the kidney in hamsters. This metabolite is of interest because its subsequent redox cycling can generate reactive quinone species. In the hamster kidney, CYP1A and CYP3A families contribute to this process.
16α-Hydroxylation : This leads to the formation of estriol (B74026), another major estrogen metabolite.
The expression and activity of these enzymes can be tissue-specific and influenced by various factors, leading to different metabolite profiles in different organs.
Following hydroxylation, estradiol and its metabolites undergo phase II conjugation reactions, which increase their water solubility and facilitate their excretion. The two main conjugation pathways are sulfation and glucuronidation.
Sulfation : Catalyzed by sulfotransferases (SULTs), this pathway primarily forms estrone (B1671321) sulfate (B86663). Estrone sulfate is a major circulating estrogen conjugate and can act as a reservoir, as it can be converted back to estrone and then estradiol by steroid sulfatases in peripheral tissues.
Glucuronidation : This process, mediated by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to estradiol or its metabolites, forming estradiol glucuronide and estrone glucuronide. Studies in rats have shown that after oral administration, estradiol undergoes extensive pre-hepatic metabolism, with estradiol glucuronide and estrone sulfate being major metabolites found in the portal vein inchem.org.
These conjugated metabolites are then eliminated from the body, primarily through urine and feces wikipedia.org.
Comparative Pharmacodynamics of this compound with Other Esters in Preclinical Research
The pharmacodynamic effects of this compound are those of estradiol itself, including regulation of the reproductive cycle, maintenance of bone density, and effects on the central nervous system. The primary difference between estradiol esters lies in their pharmacokinetics—specifically, their duration of action—which in turn influences the pharmacodynamic profile.
Direct preclinical studies comparing the pharmacodynamics of this compound with other esters like valerate and cypionate are limited. However, pharmacokinetic comparisons provide a basis for inferring pharmacodynamic differences. A study comparing estradiol benzoate (B1203000), valerate, and cypionate found that the duration of elevated estrogen levels was directly related to the length of the ester side chain nih.gov.
Table 2: Comparative Pharmacokinetics of Estradiol Esters (Human Data)
| Estradiol Ester | Time to Peak Plasma Level | Approximate Duration of Elevated Estrogen Levels | Reference |
|---|---|---|---|
| Estradiol Benzoate | ~2 days | 4-5 days | nih.gov |
| Estradiol Valerate | ~2 days | 7-8 days | nih.gov |
| Estradiol Cypionate | ~4 days | ~11 days | nih.gov |
Based on its chemical structure (a C7 ester), this compound is expected to have a pharmacokinetic and pharmacodynamic profile similar to or slightly shorter than estradiol cypionate (a C8 ester), providing a long duration of action. In animal models, the potency of the released estradiol is significantly higher than that of its main metabolites, estrone and estriol. Subcutaneous administration in mice showed estradiol to be approximately 10-fold more potent than estrone and 100-fold more potent than estriol wikipedia.org. Therefore, the sustained release of estradiol from the dienanthate ester is expected to produce a prolonged and potent estrogenic effect in preclinical models.
Duration of Estrogenic Activity in Preclinical Assays
The primary characteristic of long-chain estradiol esters like this compound is their extended duration of action. Following administration, typically via intramuscular injection in an oil solution, these lipophilic compounds form a depot in the muscle or fat tissue. From this depot, the ester is slowly released into circulation and subsequently hydrolyzed by esterase enzymes into active estradiol. transfemscience.org This slow release and conversion are the rate-limiting steps that determine the duration of estrogenic effects. transfemscience.org
Preclinical studies in animal models, such as rats, have established a clear relationship between the length of the fatty acid ester chain and the duration of estrogenic activity. Longer ester chains result in slower hydrolysis and a more prolonged release of estradiol. While specific preclinical assays detailing the duration of action for this compound are not extensively documented in publicly available literature, its effects can be inferred from its structure and comparison with other estradiol esters.
One informal meta-analysis of pharmacokinetic data has suggested that this compound has a particularly long duration of action, potentially exceeding 40 days following a single intramuscular injection in an oil solution. transfemscience.org This is considerably longer than shorter-chain esters like estradiol valerate or estradiol cypionate. The prolonged activity is a direct consequence of the slow rate at which this compound is cleaved to release estradiol.
Table 1: Comparative Duration of Action of Intramuscular Estradiol Esters in Preclinical and Clinical Contexts
| Estradiol Ester | Ester Chain Length | Reported Duration of Action |
|---|---|---|
| Estradiol Benzoate | Short | ~2-3 days |
| Estradiol Valerate | Medium | ~7-8 days |
| Estradiol Cypionate | Medium-Long | ~11-14 days |
| Estradiol Enanthate | Long | ~20-30 days |
| This compound | Very Long | >40 days (estimated) transfemscience.org |
Relative Potency Assessments in in vitro and Animal Models
The potency of this compound, like other estradiol esters, must be considered in two distinct contexts: in vitro and in vivo.
In vitro Models: In in vitro assays, such as those using estrogen receptor (ER) binding or transactivation systems (e.g., yeast estrogen screen or MCF-7 cell proliferation assays), estradiol esters themselves are essentially inactive. nih.govnih.gov They exhibit very low affinity for the estrogen receptor. This is because the bulky ester group at the C17β position of the estradiol molecule sterically hinders its ability to bind effectively to the ligand-binding pocket of the ER. Any minimal activity observed in these assays is often attributed to the hydrolysis of the ester back to estradiol by esterases present in the cell culture medium or cell lysates.
In vivo Animal Models: In contrast, in in vivo animal models, this compound is a potent, long-acting estrogen. Its potency in a living system is not determined by its own receptor affinity, but rather by the pharmacokinetics of estradiol delivery—the rate of its release from the depot and its conversion to estradiol. The sustained, low levels of estradiol released from the ester provide continuous stimulation of estrogen receptors in target tissues. Preclinical assays in rodents, such as the uterine weight bioassay in ovariectomized rats or mice, are standard methods for determining the estrogenic potency and duration of action of such compounds. In these models, a single injection of a long-acting estradiol ester results in a sustained uterotrophic response over an extended period. While direct comparative potency studies for this compound are scarce, the principle remains that its in vivo effectiveness is a function of the total exposure to the released estradiol over time.
Table 2: Relative Potency of Estrogenic Compounds in Different Assay Types
| Compound | In Vitro Potency (Receptor Binding) | In Vivo Potency (e.g., Uterotrophic Assay) |
|---|---|---|
| 17β-Estradiol | High | High (but short-acting) |
| Ethinylestradiol | High | Very High (orally active, long half-life) nih.gov |
| Estradiol Esters (e.g., Dienanthate) | Very Low / Inactive | High (potency related to duration and release of Estradiol) |
Receptor Downregulation Dynamics in Animal Models
The biological actions of estradiol are mediated through its interaction with nuclear estrogen receptors, primarily ERα and ERβ. The regulation of these receptors is a key aspect of estrogen signaling. It is well-established in preclinical animal models that exposure to estrogens, including estradiol, leads to the downregulation of its own receptors in target tissues. nih.govresearchgate.net
This process of homologous downregulation is a fundamental feedback mechanism. When estradiol binds to the ER, the receptor-ligand complex initiates gene transcription. This activated complex is then targeted for degradation, leading to a reduction in the total number of available receptors. The unbound ERα has a half-life of up to 5 days, which shortens to just 3-4 hours once bound to estradiol.
In animal models, such as lactating mice, administration of exogenous 17β-estradiol has been shown to cause a dose-dependent decrease in the gene expression of both ERα and ERβ in the mammary gland. nih.gov A single injection can drastically downregulate ER gene expression within 12 hours, with levels not recovering for at least 48 hours. nih.gov This regulatory mechanism is observed in various estrogen-sensitive tissues, including the uterus and hypothalamus.
Given that this compound provides a continuous, long-term release of estradiol, it is expected to induce a sustained downregulation of estrogen receptors in target tissues throughout its duration of action. The constant presence of the ligand would maintain a state of reduced receptor availability, which is a key dynamic in the long-term physiological response to continuous estrogen exposure.
Table 3: Summary of Estradiol-Induced Estrogen Receptor (ER) Downregulation in Preclinical Models
| Animal Model | Tissue | Finding | Reference |
|---|---|---|---|
| Lactating Mice | Mammary Gland | Exogenous estradiol dose-dependently decreased ERα and ERβ mRNA expression. | nih.gov |
| General Rodent Models | Uterus, Hypothalamus | Chronic estrogen exposure leads to reduced ER levels. | researchgate.net |
Mentioned Compounds
Research Applications and Experimental Models
Investigation of Estrogenic Effects in Non-Clinical Systems
The estrogenic activity of estradiol (B170435) dienanthate has been characterized in non-clinical systems, providing a foundational understanding of its potency and duration of action. A key study in this area compared the estrogenic effects of estradiol enantate with estradiol benzoate (B1203000) and ethinylestradiol in rats. The findings from this research are pivotal in extrapolating potential physiological responses and designing further in-vivo experiments.
In this comparative study, different assays were used to assess estrogenic activity, including the vaginal cornification test in castrated female rats, the uterine weight test in castrated rats, and the vaginal opening test in immature rats nih.gov. The results indicated that while estradiol benzoate demonstrated a higher potency in these specific tests, estradiol dienanthate exhibited a significantly longer duration of action nih.gov.
Specifically, the duration of action of equivalent doses of this compound on the vaginal smear in castrated females was found to be 2.52 times longer than that of estradiol benzoate and 5.2 times longer than that of ethinylestradiol nih.gov. This prolonged activity is a crucial characteristic of this compound, making it a suitable compound for studies requiring stable and continuous estrogenic stimulation.
Comparative Estrogenic Activity of this compound
| Parameter | This compound vs. Estradiol Benzoate | This compound vs. Ethinylestradiol | Reference |
|---|---|---|---|
| Potency (Vaginal Cornification) | Lower (Estradiol Benzoate 20.34 times more potent) | Higher (when administered parenterally vs. oral Ethinylestradiol) | nih.gov |
| Potency (Uterine Weight) | Lower (Estradiol Benzoate 2.21 times more potent) | Higher (when administered parenterally vs. oral Ethinylestradiol) | nih.gov |
| Potency (Vaginal Opening) | Lower (Estradiol Benzoate 2.91 times more potent) | Lower (when both administered perivaginally) | nih.gov |
| Duration of Action (Vaginal Smear) | 2.52 times longer | 5.2 times longer | nih.gov |
These non-clinical findings are instrumental in understanding the pharmacological profile of this compound, guiding its use in more complex biological systems.
Utilization in Animal Models for Endocrine Research
Animal models are indispensable for elucidating the complex physiological and pathological roles of estrogens. While direct studies specifying the use of this compound are limited, the extensive research conducted with its parent compound, estradiol, provides a strong inferential basis for its application in endocrine research. As a long-acting prodrug, this compound is expected to mimic the effects of sustained estradiol exposure in these models.
Ovariectomy (OVX) in female animals is a widely used surgical model to induce estrogen deficiency, thereby mimicking menopause and allowing researchers to study the effects of subsequent estrogen replacement. The administration of estradiol to ovariectomized animals helps in understanding the role of estrogens in various physiological processes.
In such models, estradiol replacement has been shown to prevent or reverse many of the changes associated with estrogen deprivation. For instance, studies in ovariectomized rats have demonstrated that 17β-estradiol replacement can suppress body weight gain and fat accumulation by enhancing whole-body energy consumption mdpi.com. Furthermore, estradiol administration in these models has been shown to improve glucose tolerance and insulin (B600854) sensitivity, highlighting the important role of estrogens in regulating energy balance and glucose metabolism mdpi.com. The long-acting nature of this compound would be particularly advantageous in these long-term studies of metabolic regulation.
Estrogens have profound effects on the central nervous system (CNS), influencing a wide range of functions from mood and cognition to the regulation of the neuroendocrine system nih.govnih.gov. Animal models, particularly rodent models, have been crucial in uncovering these effects.
Research has shown that estradiol can modulate the activity of various neurotransmitter systems, including dopamine, serotonin, glutamate, and GABA nih.gov. These modulatory effects are believed to underlie the sex differences observed in the prevalence of certain mental health disorders nih.gov. In preclinical models, estradiol has been found to influence mood, emotion, cognition, and memory nih.gov.
Furthermore, estrogens play a critical role in the neuroendocrine regulation of the reproductive axis. The brain itself can synthesize estrogens, which act locally to regulate neuronal function nih.gov. Studies in animal models have helped to elucidate the complex feedback mechanisms between the gonads, the pituitary gland, and the hypothalamus, which are orchestrated by estrogens nih.gov. The sustained release of estradiol from this compound could be utilized to explore the long-term organizational and activational effects of estrogens on CNS development and function.
The effects of estrogens extend beyond the reproductive system to a multitude of non-reproductive tissues, including bone, the cardiovascular system, and the immune system. Animal models have been instrumental in characterizing these diverse actions.
In the context of reproductive tissues, studies in various animal species have detailed the role of estradiol in the development and function of the uterus, ovaries, and mammary glands. The cyclical changes in these tissues are tightly regulated by fluctuating estrogen levels.
With regard to non-reproductive tissues, research in animal models has demonstrated the protective effects of estrogens on bone health, showing that estrogen administration can prevent bone loss in ovariectomized animals. In the cardiovascular system, estrogens are known to have vasodilatory and vasoprotective effects. The impact of estrogens on the immune system is complex, with evidence suggesting both pro- and anti-inflammatory roles depending on the context. The use of a long-acting estrogen like this compound in animal models can provide valuable insights into the sustained effects of estrogen on these various target tissues.
Summary of Estradiol Effects in Animal Models (Relevant to this compound as a Prodrug)
| Animal Model | Key Research Area | Observed Effects of Estradiol | Potential Application of this compound |
|---|---|---|---|
| Ovariectomized Rodents | Metabolic Regulation | Suppression of weight gain, improved insulin sensitivity mdpi.com | Long-term studies on metabolic syndrome and menopause |
| Rodent Models | Central Nervous System | Modulation of neurotransmitter systems, effects on mood and cognition nih.govnih.gov | Investigation of long-term neuroprotective and behavioral effects |
| Various Animal Models | Reproductive Tissues | Regulation of uterine and mammary gland development and function | Studies on reproductive toxicology and endocrinology |
| Various Animal Models | Non-Reproductive Tissues | Prevention of bone loss, cardiovascular protection | Long-term studies on osteoporosis and cardiovascular disease |
Future Directions in Academic Research on Estradiol Dienanthate
Development of Advanced Methodologies for Pharmacological Characterization in Research Settings
A primary focus for future research is the development and application of more sophisticated analytical methods to characterize the pharmacokinetics and pharmacodynamics of estradiol (B170435) esters. Historically, the quantification of estrogens has relied heavily on immunoassays such as radioimmunoassays (RIAs) and enzyme-linked immunoassays (ELISAs). nih.gov While these methods are cost-effective, they can suffer from a lack of selectivity and cross-reactivity with other steroids, leading to inaccuracies, particularly at the low concentrations relevant in many research models. nih.govresearchgate.net
Future research will increasingly pivot towards more robust and sensitive techniques like mass spectrometry. Methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer significantly higher specificity and accuracy for quantifying estradiol and its metabolites. nih.govresearchgate.net The application of these advanced methods will be crucial for precisely characterizing the release kinetics of estradiol from the dienanthate ester in vivo, distinguishing it from endogenous estrogens, and accurately mapping its metabolic fate. This will allow for a more detailed understanding of its concentration-time profile in various tissues, which is essential for correlating pharmacokinetic parameters with physiological effects in research settings. transfemscience.org
| Methodology | Principle | Advantages in Estradiol Research | Limitations |
| Immunoassays (ELISA, RIA) | Antigen-antibody binding | Low cost, high throughput | Potential for cross-reactivity, lower selectivity and accuracy at low concentrations. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by gas chromatography, detection by mass spectrometry | High sensitivity and specificity; requires derivatization. researchgate.net | Extensive sample preparation can be required. researchgate.net |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography, detection by tandem mass spectrometry | High selectivity, accuracy, and sensitivity; considered a gold standard. nih.gov | Higher cost and complexity. |
Elucidating Underexplored Mechanisms and Receptor Interactions in Research Models
While the classical mechanism of estradiol action via nuclear estrogen receptors (ERα and ERβ) is well-documented, many aspects of its signaling remain underexplored. nih.govmdpi.com Future research on estradiol released from estradiol dienanthate will need to focus on these non-classical and less understood pathways.
This includes:
Non-Genomic Signaling: Estradiol can initiate rapid cellular responses through membrane-bound estrogen receptors, activating intracellular signaling cascades like the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-OH kinase (PI3K) pathways. nih.gov Investigating how the sustained and stable release profile of estradiol from the dienanthate ester modulates these rapid, non-genomic effects in different cell types is a key area for future study.
Receptor Subtype Specificity: ERα and ERβ exhibit distinct, and sometimes opposing, biological activities and have different expression patterns across tissues. nih.govmdpi.com Furthermore, the existence of splice variants, such as ERα36, adds another layer of complexity, mediating unique signaling pathways that can contribute to different physiological outcomes. mdpi.com Research models could be used to explore how the specific pharmacokinetics of this compound influence the differential activation of these receptor subtypes and variants.
Orphan Receptor Interactions: Some evidence suggests that estrogens can interact with other receptors, such as the estrogen-related receptor γ (ERRγ), which can be bound by various estrogen-like compounds. mdpi.com Future studies should explore the potential for estradiol to interact with these and other "orphan" receptors, potentially revealing novel mechanisms of action.
| Receptor Target | Signaling Pathway | Potential Research Focus with this compound |
| Nuclear ERα / ERβ | Classical (Genomic): Binds to Estrogen Response Elements (EREs) on DNA to regulate gene transcription. nih.gov | How does the controlled release profile affect long-term gene regulation in target tissues? |
| Membrane ERs | Non-Classical (Non-Genomic): Rapid activation of intracellular kinases (e.g., MAPK, PI3K). nih.gov | Does the stable estradiol level from the dienanthate ester lead to sustained non-genomic signaling? |
| ER Splice Variants (e.g., ERα36) | Can mediate unique genomic and non-genomic actions, sometimes opposing the full-length receptor. mdpi.com | Investigation of variant-specific effects in tissues where they are prominently expressed. |
| Estrogen-Related Receptors (e.g., ERRγ) | Binds to estrogen-like compounds, regulating gene transcription independently of classical ERs. mdpi.com | Screening for potential off-target interactions and elucidating their physiological relevance. |
Novel Esterification Strategies for Enhanced Research Tools and Controlled Release Profiles
The esterification of estradiol is a proven strategy for modifying its pharmacokinetic profile. Building on the principles demonstrated by esters like dienanthate, future research will likely explore novel esterification strategies to create more refined research tools. The goal is to synthesize new estradiol prodrugs with highly tailored release characteristics for specific experimental needs.
Future research directions include:
Biodegradable Polymer Conjugates: The development of macromolecular prodrugs, where estradiol is covalently bound to a biodegradable polymer carrier, represents a promising frontier. nih.gov This approach allows for the creation of complex drug delivery systems, potentially as nanoparticles or microparticles, that can offer highly controlled, zero-order release kinetics over extended periods. researchgate.net
Solid-Phase Synthesis: Innovative techniques like solid-phase synthesis can streamline the creation of new estradiol derivatives. nih.gov This method simplifies the purification process and allows for the efficient production of various estradiol conjugates, which can then be screened for desired properties in research models. nih.gov
Enzyme-Cleavable Linkers: Designing esters with linkers that are selectively cleaved by specific enzymes present in target tissues could lead to tissue-specific release of estradiol. This would provide researchers with tools to study the effects of estradiol in a more localized manner, minimizing systemic exposure in animal models.
These advanced strategies will enable the development of a new generation of estradiol esters beyond dienanthate, providing researchers with unprecedented control over the delivery and action of estradiol in experimental systems.
Q & A
Basic Research Questions
Q. What are the key structural and functional characteristics of estradiol dienanthate, and how do they influence its pharmacokinetic profile in preclinical models?
- Methodological Answer : this compound is a synthetic estrogen ester with a heptanoate side chain, prolonging its half-life via delayed enzymatic hydrolysis. Structural analysis requires techniques like NMR, mass spectrometry, and X-ray crystallography to confirm purity and stereochemistry . Pharmacokinetic studies in animal models involve intramuscular administration (e.g., 7.5 mg/150 mg testosterone enanthate benzilic acid hydrazone every 4–8 weeks) with serial blood sampling to measure serum concentrations via HPLC or LC-MS. Data on absorption, distribution, and metabolism should be compared to other esters (e.g., valerate, cypionate) to assess duration and bioavailability .
Q. What laboratory safety protocols are critical when handling this compound, given conflicting hazard classifications?
- Methodological Answer : Safety protocols must account for discrepancies in hazard data. While some safety sheets classify it as non-hazardous , others label it a Category 2 carcinogen and reproductive toxicant . Researchers should adopt precautionary measures:
- Use fume hoods, gloves, and eye protection.
- Store in sealed containers under dry, ventilated conditions.
- Dispose via approved waste facilities.
- Conduct risk assessments (e.g., data protection impact assessments) for human data handling .
Q. How can researchers design in vitro assays to study this compound’s interaction with estrogen receptors (ERs)?
- Methodological Answer : Use ER-positive cell lines (e.g., MCF-7) for competitive binding assays with radiolabeled estradiol (e.g., ³H-estradiol). Compare binding affinity (IC₅₀) to native estradiol and other esters (e.g., valerate). Include antagonist controls (e.g., tamoxifen). Transcriptional activity can be measured via luciferase reporters under ER-responsive promoters (e.g., ERE-TK-Luc). Dose-response curves and statistical analysis (e.g., ANOVA) validate potency .
Advanced Research Questions
Q. How should researchers address contradictions in efficacy data between this compound and other estrogen esters in osteoporosis models?
- Methodological Answer : Contradictions may arise from variations in administration routes, dosing intervals, or animal models. Standardize protocols:
- Use ovariectomized rodents to simulate postmenopausal bone loss.
- Compare bone mineral density (via DEXA scans) across esters at equivalent doses.
- Apply meta-analysis to aggregate data, using random-effects models to account for heterogeneity. Report confidence intervals and p-values to highlight significant differences .
Q. What statistical methods are optimal for analyzing dose-dependent effects of this compound in longitudinal studies?
- Methodological Answer : Use mixed-effects models to handle repeated measures over time. For non-linear responses, apply polynomial regression or spline models. Address missing data via multiple imputation. Validate assumptions (e.g., normality) with Shapiro-Wilk tests. Visualize trends with time-series plots and boxplots stratified by dose groups .
Q. How can researchers optimize formulation stability for this compound in injectable suspensions?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines:
- Test degradation at 25°C/60% RH and 40°C/75% RH over 1–6 months.
- Analyze via HPLC for potency loss and related substances.
- Adjust excipients (e.g., benzyl alcohol, castor oil) to prevent aggregation. Validate particle size distribution (dynamic light scattering) and viscosity (rheometry) .
Q. What ethical and compliance considerations apply when sharing anonymized clinical data from this compound trials?
- Methodological Answer : Follow GDPR and HIPAA protocols:
- Pseudonymize data using encryption keys stored separately.
- Obtain explicit participant consent for data sharing.
- Perform data protection impact assessments (DPIAs) and limit access to authorized personnel.
- Use secure platforms (e.g., encrypted cloud storage) for dissemination .
Data Presentation and Validation
Q. What criteria determine the inclusion of raw vs. processed data in publications on this compound?
- Methodological Answer : Include raw data in appendices (e.g., chromatograms, animal weights). Processed data (e.g., pharmacokinetic curves, statistical summaries) should be in the main text. Use tables for comparative metrics (e.g., AUC, Cmax) and figures for trends (e.g., dose-response). Ensure reproducibility by detailing software (e.g., GraphPad Prism, R) and algorithms .
Q. How can researchers validate conflicting in vivo vs. in vitro findings for this compound’s metabolic pathways?
- Methodological Answer : Perform cross-validation:
- Use liver microsomes or hepatocytes to replicate in vitro metabolism.
- Compare metabolite profiles (via LC-MS/MS) with plasma samples from animal studies.
- Apply pathway analysis tools (e.g., Kyoto Encyclopedia of Genes and Genomes) to identify enzyme discrepancies (e.g., CYP3A4 vs. esterase activity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
